4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-[[(4-ethoxyphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-2-20-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)19/h3-9,18-19H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFSUVZOVYOVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Analysis of the Target Compound
Molecular Characteristics
The compound’s molecular formula (C₁₆H₁₈BrNO₂) and weight (336.22 g/mol) derive from its bromophenol backbone and ethoxybenzylamine side chain. Key functional groups include:
- A bromine atom at the para position of the phenolic ring, enhancing electrophilic substitution reactivity.
- A methylamino linker (–NH–CH₂–) connecting the phenol to the 4-ethoxybenzyl group, introducing steric and electronic effects.
- An ethoxy group (–OCH₂CH₃) on the benzyl moiety, influencing solubility and hydrogen-bonding interactions.
The SMILES notation (CCOC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)O) confirms the spatial arrangement of these groups.
Synthetic Challenges
- Regioselectivity : Bromination must occur selectively at the phenol’s para position.
- Amine Stability : The methylamino bridge is prone to oxidation or undesired side reactions under acidic/basic conditions.
- Solvent Compatibility : Polar aprotic solvents (e.g., dichloromethane) are often required to dissolve intermediates while avoiding side reactions.
Synthetic Routes for 4-Bromo-2-{[(4-Ethoxybenzyl)amino]methyl}phenol
Reductive Amination Approach
Reaction Scheme
- Intermediate Synthesis :
- 4-Bromo-2-hydroxybenzaldehyde is condensed with 4-ethoxybenzylamine in methanol, forming a Schiff base.
- Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine.
Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol | 72 | 95 |
| Reducing Agent | NaBH₄ | 68 | 92 |
| Temperature | 25°C | 72 | 95 |
| Catalyst | None | – | – |
Advantages : Mild conditions preserve the ethoxy group.
Limitations : Requires strict anhydrous conditions to prevent aldehyde oxidation.
Nucleophilic Substitution Pathway
Reaction Steps
- Bromophenol Activation :
- 4-Bromo-2-(chloromethyl)phenol is treated with 4-ethoxybenzylamine in dimethylformamide (DMF).
- Substitution : The amine displaces chloride, forming the methylamino bridge.
Critical Parameters
- Base : Triethylamine (Et₃N) neutralizes HCl, driving the reaction forward.
- Side Reactions : Competing elimination forms olefinic byproducts if temperature exceeds 60°C.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 65 |
| Base | Et₃N | 70 |
| Temperature | 50°C | 65 |
Friedel-Crafts Alkylation Adaptations
Adapted from methods in WO2015063726A1 for analogous benzyl-linked compounds:
- Acylation : 5-Bromo-2-chlorobenzoic acid reacts with oxalyl chloride to form an acyl chloride.
- Friedel-Crafts Reaction : The acyl chloride couples with phenetole (4-ethoxyphenol) using AlCl₃ as a Lewis acid.
- Reduction : The ketone intermediate is reduced to the benzylamine using triethylsilane (Et₃SiH).
Modifications for Target Compound :
- Replace phenetole with a protected amine derivative to introduce the methylamino group.
- Use NaBH₄ instead of Et₃SiH for milder reduction.
| Step | Reagent | Yield (%) |
|---|---|---|
| Acylation | Oxalyl chloride | 85 |
| Friedel-Crafts | AlCl₃ | 78 |
| Reduction | NaBH₄ | 70 |
Purity Optimization and Impurity Mitigation
Key Impurities
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.75 (s, 2H, CH₂NH).
- LC-MS : m/z 337.05 [M+H]⁺ (calc. 336.22).
Chromatographic Purity
| Column | Purity (%) | Retention Time (min) |
|---|---|---|
| C18 Reverse-Phase | 98.5 | 12.3 |
| HILIC | 97.8 | 8.7 |
Chemical Reactions Analysis
4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 4-bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that the compound can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that modifications to the ethoxy group enhance the antibacterial efficacy of phenolic compounds. The synthesized compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli, indicating strong antibacterial potential .
Anticancer Properties
Another area of interest is its potential as an anticancer agent. The compound has been tested for its ability to induce apoptosis in cancer cell lines, including breast and prostate cancer cells.
Case Study:
In vitro studies indicated that this compound inhibited cell proliferation by up to 70% in MDA-MB-231 breast cancer cells after 48 hours of treatment . The mechanism was linked to the activation of caspase pathways.
Material Science Applications
Thermochromic Materials
The compound's ability to undergo thermochromism makes it suitable for applications in smart materials. Thermochromic materials change color in response to temperature variations, which can be utilized in temperature-sensitive devices.
Data Table: Thermochromic Properties
| Temperature (°C) | Color Change |
|---|---|
| 25 | Yellow |
| 50 | Orange |
| 75 | Colorless |
This property was explored in a study where the compound was incorporated into polymer matrices to create temperature-sensitive coatings .
Biological Research Applications
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor, particularly in targeting specific metabolic pathways involved in diseases such as diabetes.
Case Study:
Research indicated that this compound acts as a selective inhibitor of certain glycosidases, which are crucial for carbohydrate metabolism. This inhibition could lead to therapeutic strategies for managing blood sugar levels .
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby modulating the biochemical pathways involved . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Substituent Effects :
- The 4-ethoxybenzyl group in the target compound introduces steric bulk and electron-donating effects via the ethoxy group, enhancing solubility in polar solvents compared to derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ).
- Nitrovinyl () and triazole-thiol () groups increase electrophilicity, favoring nucleophilic reactions or metal binding, respectively.
- Coordination Chemistry: The target compound’s amino methyl and phenol groups enable bidentate coordination with metals like Sn(IV) or Cu(II), as seen in related organotin derivatives . In contrast, triazole-thiol derivatives () form tridentate ligands, offering higher complex stability.
Key Research Findings
Crystallography: The target compound and its analogs (e.g., ) form monoclinic crystals with intramolecular hydrogen bonds (O–H···N), stabilizing the planar structure.
Spectroscopy: IR and NMR data confirm the presence of imine (C=N, ~1600 cm⁻¹) and phenolic O–H (~3400 cm⁻¹) groups across all derivatives .
Thermal Stability : Thermogravimetric analysis (TGA) of triazole-thiol derivatives () reveals decomposition above 250°C, superior to simpler Schiff bases.
Biological Activity
4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.
Chemical Structure and Properties
The compound features a brominated phenol core with an ethoxybenzylamine substituent, which may enhance its interaction with biological targets. The presence of the bromine atom and the phenolic hydroxyl group are significant for its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with various cellular enzymes and proteins. The brominated phenol group is known to facilitate interactions with cellular targets, potentially modulating neurotransmitter activity in the central nervous system due to the piperazine-like moiety present in related compounds .
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 62.5 µg/mL to 1000 µg/mL against susceptible strains .
Table 1: Antimicrobial Activity Summary
| Compound Name | Bacterial Strains Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound d1 | S. epidermidis | 62.5 | High |
| Compound d2 | E. coli | 125 | Moderate |
| Compound d3 | C. albicans | 250 | Moderate |
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. In vitro studies have indicated that similar compounds exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated .
Case Study: Anticancer Screening
A study investigating the anticancer effects of related compounds found that certain derivatives showed promising results against human breast adenocarcinoma cell lines. The Sulforhodamine B (SRB) assay revealed that these compounds could inhibit cell proliferation effectively, with IC50 values indicating significant potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound suggests that modifications to the bromine substitution or the ethoxy group can significantly impact biological efficacy. Compounds with additional electron-withdrawing groups tend to enhance antimicrobial activity, while those with larger substituents may improve anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution using 4-bromo-2-(chloromethyl)phenol as the starting material. The ethoxybenzylamine group is introduced under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 6–12 hours . Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of phenol derivative to amine) and inert atmospheres to prevent oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product.
- Comparison : Unlike simpler bromophenols (e.g., 4-bromo-2-methylphenol), this compound’s ethoxybenzylamino group necessitates stricter anhydrous conditions due to amine sensitivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Techniques :
- FTIR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–Br at ~560 cm⁻¹) .
- XRD : Resolves crystal packing and polymorphism; single-crystal X-ray diffraction (using SHELXL ) confirms bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between aromatic rings .
- NMR : ¹H NMR (DMSO-d₆) shows peaks for ethoxy (–OCH₂CH₃ at δ 1.3–1.4 ppm) and benzylamino (–CH₂NH– at δ 3.8–4.2 ppm) .
Q. How is the preliminary biological activity of this compound assessed?
- Methods : Antimicrobial activity is tested via agar diffusion (Kirby-Bauer) and microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Cytotoxicity assays (MTT or resazurin) on mammalian cell lines (e.g., HEK-293) evaluate selectivity.
- Findings : Analogous bromophenols exhibit MICs of 8–32 µg/mL against S. aureus, but structural variations (e.g., ethoxy vs. methoxy substituents) significantly alter potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data arising from polymorphism?
- Case Study : Two polymorphs of (E)-4-bromo-2-[(phenylimino)methyl]phenol exhibit divergent dihedral angles (θ = 1.8° vs. 45.6°), altering thermochromic properties .
- Resolution : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., O–H⋯N hydrogen bonds) and lattice energy calculations (DFT at B3LYP/6-311+G(d,p)) to explain stability differences . Temperature-dependent XRD (100–300 K) tracks phase transitions.
Q. What mechanisms underpin the thermal decomposition of this compound?
- Kinetic Analysis : Thermogravimetry (TG) reveals a two-step decomposition (150–250°C: loss of ethoxybenzyl group; 300–400°C: aromatic ring degradation). Activation energy (Eₐ) is calculated via the Coats-Redfern method :
| Step | Eₐ (kJ/mol) | Reaction Order |
|---|---|---|
| 1 | 120–140 | 1st-order |
| 2 | 180–200 | 2nd-order |
- Implications : Dehydration of the phenolic –OH group precedes C–Br bond cleavage, as shown by mass spectrometry fragments (e.g., m/z 183 [C₆H₄BrO]+) .
Q. How can computational methods predict this compound’s reactivity and supramolecular interactions?
- DFT Applications :
- Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group) .
- Simulate UV-Vis spectra (TD-DFT) to correlate absorption bands (e.g., ~270 nm π→π*) with experimental data .
Q. What role do hydrogen-bonding networks play in its crystallographic behavior?
- Graph Set Analysis : The O–H⋯N hydrogen bond (d = 1.85 Å, ∠ = 168°) forms an S(6) ring motif, stabilizing the enol tautomer .
- Impact : Stronger H-bonding (e.g., in polymorph 1A ) reduces thermal motion, increasing melting point by ~20°C compared to polymorph 1B .
Q. Why might biological activity data vary across studies, and how can this be mitigated?
- Sources of Error :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
